Endothall thioanhydride
Overview
Description
Endothall thioanhydride is a chemical compound that has been studied for its structural aspects and unusually high toxicity in mice . It is a derivative of the herbicide endothall .
Synthesis Analysis
The synthesis of Endothall thioanhydride has been discussed in several studies. For instance, one study mentioned the use of one-pot syntheses of dissymmetric diamides based on the chemistry of cyclic monothioanhydrides . Another study discussed the total synthesis of palasonin and related chemistry .Scientific Research Applications
Structural Aspects and Binding Sites
Endothall thioanhydride demonstrates unusually high toxicity in mice compared to its anhydride and dicarboxylic acid forms. This is evident in various analogues of endothall, indicating a distinct toxicological profile. The synthesis of [exo,exo-5,6-3H]endothall thioanhydride enabled radioligand binding studies with mouse liver cytosol, revealing a high-affinity binding site. This suggests specific interactions at the molecular level that could be crucial for understanding its toxicological mechanisms (Kawamura et al., 1990).
Inhibition of Protein Phosphatases
Endothall thioanhydride inhibits protein phosphatases-1 (PP1) and -2A (PP2A) in vivo. Its potency sequence in vivo closely correlates with its relative toxicity. This inhibition predominantly targets PP1 in the liver and causes significant morphological changes in cells, like cell rounding and reorganization of actin filaments, indicative of its cell-permeable phosphatase-inhibitory nature. This aspect is crucial for understanding its mode of action and potential applications in biological studies (Erdödi et al., 1995).
Agricultural Applications
Endothall has been explored as a potential blossom thinner for apples. Its application in agriculture, particularly in temperate fruit zones, suggests a safe and consistent impact on fruit cultivation. This use highlights its versatility beyond toxicological studies, extending into agricultural practices (Williams et al., 1995).
Aquatic Weed Control
The behavior of endothall in aquatic plants like Myriophyllum spicatum and Hydrilla verticillata has been studied, showing its potential as an aquatic herbicide. Understanding endothall's absorption, translocation, and desorption in these species can aid in the development of more effective aquatic weed control strategies (Ortiz et al., 2019).
Safety And Hazards
The safety data sheet for Endothall thioanhydride suggests avoiding dust formation, breathing mist, gas or vapors, and contacting with skin and eye. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
(1R,2R,6S,7S)-10-oxa-4-thiatricyclo[5.2.1.02,6]decane-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c9-7-5-3-1-2-4(11-3)6(5)8(10)12-7/h3-6H,1-2H2/t3-,4+,5+,6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSGDNACNWITHQ-GUCUJZIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3C(C1O2)C(=O)SC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H]3[C@H]([C@@H]1O2)C(=O)SC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Endothall thioanhydride | |
CAS RN |
109282-38-4 | |
Record name | 4,7-Epoxybenzo(c)thiophene-1,3-dione, hexahydro-, (3a-alpha,4-beta,7-beta,7a-alpha)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109282384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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